5-(3-Chloropropyl)-2'-deoxyuridine

Description

Overview of Pyrimidine (B1678525) Nucleoside Analogs in Preclinical Research

Pyrimidine nucleoside analogs are cornerstone agents in the development of therapies for hematological malignancies and are also utilized in the treatment of solid tumors. tandfonline.com These compounds function as antimetabolites by competing with their natural counterparts, such as deoxyuridine and deoxycytidine. tandfonline.com This competition allows them to interact with a multitude of intracellular targets, ultimately inducing cytotoxicity. tandfonline.com For these analogs to be effective, they typically require transport into the cell by specific membrane transporters and subsequent intracellular metabolism to their active forms. tandfonline.commdpi.com

The mechanism of action for many pyrimidine analogs involves the inhibition of enzymes crucial for DNA synthesis. researchgate.net For instance, they can inhibit enzymes like ribonucleotide reductase or be incorporated directly into DNA strands, leading to a halt in replication and the induction of apoptosis (programmed cell death). mdpi.comresearchgate.net Preclinical studies investigate these compounds for their potential as anticancer and antiviral agents. mdpi.commedchemexpress.com In cancer research, their cytotoxic properties are harnessed to target rapidly dividing tumor cells. tandfonline.comsmolecule.com In virology, they are explored for their ability to inhibit viral replication, often by targeting virus-specific enzymes. smolecule.comnih.gov Research in this area also focuses on creating prodrugs—inactive precursors that are converted into active drugs within the body—to improve properties like solubility and bioavailability. nih.gov

Historical Context and Significance of 5-Substituted Deoxyuridines

The strategic modification of the C-5 position of the pyrimidine ring in deoxyuridine has been a fruitful area of research for decades. This specific position is a common target for enzymatic modification within the cell, making it an ideal site for synthetic alteration to create therapeutic agents. Early research into 5-substituted pyrimidines led to the development of compounds with significant antitumor and antiviral activities.

The introduction of various substituents at the 5-position can dramatically influence the biological activity of the deoxyuridine molecule. For example, 5-fluorouracil (B62378) (5-FU) and its deoxyribonucleoside metabolite, 5-fluoro-2'-deoxyuridine (B1346552) (FdU), are well-known for their anticancer effects, which are primarily attributed to the inhibition of thymidylate synthase. acs.org The development of 5-substituted 2'-deoxyuridines with haloalkyl groups, such as a chloroethyl or chloropropyl group, marked a significant advancement, leading to a novel class of potent antiviral nucleoside analogs. nih.gov These compounds have demonstrated significant and selective activity against viruses like herpes simplex virus (HSV). nih.govnih.gov The significance of these analogs lies in their ability to be selectively activated by viral enzymes, such as viral thymidine (B127349) kinase, which makes them more toxic to infected cells than to healthy host cells. nih.gov

Definition and Nomenclature of 5-(3-Chloropropyl)-2'-deoxyuridine (CPDU) within Nucleoside Chemistry

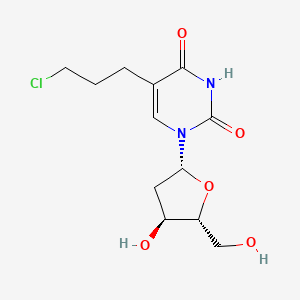

This compound , abbreviated as CPDU , is a chemically modified pyrimidine nucleoside. Structurally, it is an analog of the natural nucleoside 2'-deoxyuridine (B118206). chemspider.com The nomenclature precisely describes its chemical makeup:

5-(3-Chloropropyl)- : This indicates that a three-carbon propyl chain with a chlorine atom attached to the third carbon is substituted at the 5th position of the pyrimidine base (uracil).

2'-deoxyuridine : This specifies the core structure, which consists of a uracil (B121893) base linked to a deoxyribose sugar ring. The "2'-deoxy" signifies that the hydroxyl group at the 2' position of the ribose sugar has been removed, a defining feature of the building blocks of DNA.

Therefore, CPDU is a member of the halogenated alkyl-substituted deoxyuridine family. The presence of the chloropropyl group at the 5-position is the key modification that distinguishes it from the natural nucleoside and imparts its specific biological activities. smolecule.com This modification allows it to be recognized by certain viral and cellular enzymes, leading to its potential as an antiviral agent. nih.govnih.gov

Interactive Data Tables

Chemical Properties of this compound (CPDU)

| Property | Value |

| Molecular Formula | C₁₂H₁₇ClN₂O₅ |

| Molecular Weight | 304.73 g/mol |

| CAS Number | 97975-05-8 |

| Synonyms | CPDU |

In Vitro Antiviral Activity of CPDU and Related Compounds against Herpes Simplex Virus Type 1 (HSV-1)

| Compound | MIC (µg/mL) for HSV-1 |

| This compound (CPDU) | 0.20 |

| 5-(2-Chloroethyl)-2'-deoxyuridine (B1202116) (CEDU) | 0.15 |

| 5-(2-Chloroethyl)-2'-deoxycytidine (B12907806) (CEDC) | 0.60 |

| Acyclovir | 0.04 |

| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | 0.015 |

| 5-Ethyl-2'-deoxyuridine | 0.20 |

| 5-Iodo-2'-deoxyuridine | 0.18 |

| Data sourced from a study evaluating activity in primary rabbit kidney cell cultures. nih.gov |

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

97975-05-8 |

|---|---|

Formule moléculaire |

C12H17ClN2O5 |

Poids moléculaire |

304.72 g/mol |

Nom IUPAC |

5-(3-chloropropyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C12H17ClN2O5/c13-3-1-2-7-5-15(12(19)14-11(7)18)10-4-8(17)9(6-16)20-10/h5,8-10,16-17H,1-4,6H2,(H,14,18,19)/t8-,9+,10+/m0/s1 |

Clé InChI |

NRZOXEUJFYCPSL-IVZWLZJFSA-N |

SMILES isomérique |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCCl)CO)O |

SMILES canonique |

C1C(C(OC1N2C=C(C(=O)NC2=O)CCCCl)CO)O |

Origine du produit |

United States |

Synthetic Strategies and Chemical Transformations of 5 3 Chloropropyl 2 Deoxyuridine

Methodologies for the Chemical Synthesis of 5-(3-Chloropropyl)-2'-deoxyuridine

The primary synthetic route to this compound involves the direct modification of the pyrimidine (B1678525) ring of 2'-deoxyuridine (B118206). The most common and effective method is the chloropropylation of the C-5 position of the uracil (B121893) base.

A prevalent synthetic methodology utilizes 2'-deoxyuridine as the starting material. The key transformation is the introduction of the 3-chloropropyl group at the 5-position of the pyrimidine ring. This is typically achieved through a reaction with 3-chloropropanol in the presence of an activating agent. smolecule.com Commonly employed activating agents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). smolecule.com These reagents facilitate the electrophilic substitution on the electron-rich C-5 position of the uracil ring.

Following the chloropropylation reaction, purification of the crude product is essential to isolate this compound with high purity. Standard purification techniques such as column chromatography or recrystallization are employed for this purpose. smolecule.com The choice of purification method often depends on the scale of the reaction and the nature of the impurities.

A 1985 study by Griengl et al. described the synthesis of a series of 5-(haloalkyl)-2'-deoxyuridines, including this compound, and highlighted their significant and selective antiviral activity against herpes simplex virus types 1 and 2. nih.gov

Table 1: Key Reagents in the Synthesis of this compound

| Reagent | Role |

| 2'-deoxyuridine | Starting Material |

| 3-chloropropanol | Source of the 3-chloropropyl group |

| Phosphorus oxychloride (POCl₃) | Activating Agent |

| Thionyl chloride (SOCl₂) | Activating Agent |

| Column Chromatography | Purification Method |

| Recrystallization | Purification Method |

Precursor Compounds and Reaction Pathways in Deoxyuridine Derivatization

The derivatization of 2'-deoxyuridine at the C-5 position is a well-established strategy for the synthesis of a wide array of modified nucleosides. The synthesis of this compound is a specific example of this broader class of reactions.

The primary precursor for this synthesis is 2'-deoxyuridine . To enhance solubility and reactivity, and to prevent unwanted side reactions at the hydroxyl groups of the deoxyribose sugar moiety, protected derivatives of 2'-deoxyuridine are often employed. Common protecting groups for the 3'- and 5'-hydroxyl functions include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS), or acyl groups. For instance, the use of 2'-deoxy-3',5'-bis-O-(tert-butyldimethylsilyl)-5-iodouridine has been reported for the synthesis of 5-substituted 2'-deoxyuridines via a metal-halogen exchange reaction. nih.gov

The reaction pathway for the introduction of the 3-chloropropyl group generally proceeds through an electrophilic substitution mechanism. The activating agent, such as POCl₃, reacts with 3-chloropropanol to generate a more electrophilic species, which then attacks the C-5 position of the uracil ring. The electron-donating character of the pyrimidine ring directs the substitution to this position.

Alternative pathways for the synthesis of 5-substituted 2'-deoxyuridines often involve the use of a pre-functionalized uracil base, which is then condensed with a protected deoxyribose sugar derivative. For example, 5-formyluracil (B14596) has been used as a precursor for the synthesis of 5-formyl-2'-deoxyuridine. nih.gov This approach, however, is less direct for the synthesis of this compound compared to the direct chloropropylation of 2'-deoxyuridine.

Approaches to Analog Development through Chemical Modification

The chemical structure of this compound offers several avenues for the development of analogs with potentially improved biological activity, selectivity, or pharmacokinetic properties. The most prominent site for modification is the terminal chlorine atom of the 3-chloropropyl side chain.

The chlorine atom is a good leaving group and is susceptible to nucleophilic substitution reactions . smolecule.com This allows for the introduction of a wide variety of functional groups at this position. For example, reaction with amines, thiols, or azides can lead to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-azide bonds, respectively. These modifications can significantly alter the polarity, charge, and steric bulk of the side chain, thereby influencing the compound's interaction with biological targets. For instance, the diester of 5-chloromethyl-2'-deoxyuridine has been treated with methanol (B129727) or sodium azide (B81097) to yield 5-methoxymethyl- and 5-azidomethyl-2'-deoxyuridines. nih.gov

Another approach to analog development involves modification of the deoxyribose sugar moiety. The hydroxyl groups at the 3' and 5' positions can be phosphorylated to form nucleotide analogs. smolecule.com These phosphorylated derivatives are often the active forms of nucleoside drugs within cells, as they can be incorporated into DNA or interact with enzymes involved in nucleotide metabolism.

Furthermore, the uracil base itself can be a target for modification, although this is less common for analogs of this compound.

Table 2: Potential Modifications for Analog Development

| Modification Site | Reaction Type | Potential New Functional Groups |

| Terminal Chlorine | Nucleophilic Substitution | Amines, Thiols, Azides, Ethers |

| 3' and 5' Hydroxyls | Phosphorylation | Monophosphates, Diphosphates, Triphosphates |

Reactivity and Stability Considerations in Biological Mimetic Systems

The reactivity and stability of this compound under conditions that mimic the physiological environment are crucial for its biological activity and potential as a therapeutic agent.

The reactivity of the compound is largely dictated by the chloropropyl side chain. The carbon-chlorine bond is susceptible to nucleophilic attack by various biological nucleophiles present in cells, such as glutathione (B108866) or the side chains of amino acids like cysteine and histidine. This reactivity can be a double-edged sword. On one hand, it can lead to the formation of covalent adducts with target enzymes, potentially resulting in irreversible inhibition. On the other hand, non-specific reactions with other cellular components can lead to off-target effects and cytotoxicity.

The stability of this compound in aqueous environments is another important consideration. Under certain conditions, the chloropropyl group may undergo hydrolysis, leading to the formation of the corresponding 3-hydroxypropyl derivative and hydrochloric acid. smolecule.com The rate of this hydrolysis is dependent on pH and temperature. The stability of nucleoside analogs in biological buffers is a critical factor in experimental design and data interpretation. The choice of buffer can influence the compound's stability and its interactions with biological macromolecules. For instance, some common biological buffers can chelate metal ions which might be important for the stability or activity of the compound. uminho.ptinterchim.fr

The stability of the N-glycosidic bond, which links the uracil base to the deoxyribose sugar, is generally high under physiological conditions. However, extreme pH values or enzymatic degradation can lead to the cleavage of this bond.

Investigations into the Biological Efficacy of 5 3 Chloropropyl 2 Deoxyuridine in Research Models

Antiviral Activity Assessments

CPdU belongs to a class of compounds known as 5-substituted pyrimidine (B1678525) nucleoside analogs, which have been explored for their antiviral properties. psu.edu The core of their mechanism often involves selective activation within virus-infected cells, leading to the disruption of viral replication. nih.govnih.gov

In Vitro Efficacy against Herpes Simplex Virus Types (HSV-1 and HSV-2)

In laboratory settings, 5-(3-Chloropropyl)-2'-deoxyuridine has demonstrated inhibitory activity against herpes simplex virus type 1 (HSV-1) and, to a lesser extent, herpes simplex virus type 2 (HSV-2). nih.gov Studies conducted in primary rabbit kidney cell cultures revealed that the minimum inhibitory concentration (MIC) for CPdU against HSV-1 was 0.20 micrograms/ml. nih.gov Its efficacy against HSV-2 was found to be approximately ten times lower. nih.gov The antiviral effect of these nucleoside analogs is largely dependent on the virus's own enzymes, particularly the viral thymidine (B127349) kinase (TK). psu.edunih.gov This enzyme preferentially phosphorylates the compound within infected cells, which is the first step in its activation. nih.gov The resulting product is further converted into a triphosphate form that can interfere with the viral DNA polymerase, a critical enzyme for viral replication. nih.govmdpi.com

Table 1: In Vitro Antiviral Activity of CPdU and Reference Compounds against HSV-1

Minimum inhibitory concentrations (MICs) in primary rabbit kidney cell cultures.

| Compound | MIC for HSV-1 (µg/mL) | Reference |

|---|---|---|

| This compound (CPdU) | 0.20 | nih.gov |

| 5-(2-Chloroethyl)-2'-deoxyuridine (B1202116) (CEDU) | 0.15 | nih.gov |

| Acyclovir (ACV) | 0.04 | nih.gov |

| (E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU) | 0.015 | nih.gov |

| 5-Ethyl-2'-deoxyuridine | 0.20 | nih.gov |

| 5-Iodo-2'-deoxyuridine | 0.18 | nih.gov |

Evaluation of Antiviral Spectrum and Potency in Cell Culture Systems

The antiviral spectrum of CPdU appears to be primarily focused on herpesviruses, particularly HSV-1. nih.gov The selectivity of CPdU as an antiviral agent is a key characteristic, which is determined by comparing its antiviral potency to its toxicity to normal host cells. nih.gov This is often expressed as the antiviral index, calculated as the ratio of the minimum toxic dose for the host cell to the minimum inhibitory dose for the virus. For CPdU, the antiviral index against HSV-1 was determined to be approximately 100. nih.gov This indicates that the concentration required to inhibit the virus is 100 times lower than the concentration that causes toxicity to the host cells. The potency of such compounds is linked to their efficient phosphorylation by the viral thymidine kinase. nih.gov

In Vivo Antiviral Effects in Relevant Animal Models

The translation of in vitro findings to living organisms is a critical step in evaluating a compound's potential. While a closely related analog, 5-(2-chloroethyl)-2'-deoxyuridine (CEDU), has shown significant efficacy in animal models of HSV-1 infection, CPdU was found to be considerably less active when administered orally in a systemic HSV-1 infection model in mice. nih.gov For instance, CEDU was effective in suppressing cutaneous HSV-1 lesions in hairless mice and reducing mortality from systemic HSV-1 infection and encephalitis. nih.gov However, orally administered CPdU did not demonstrate the same level of activity against systemic HSV-1 infection. nih.gov

Cellular Proliferation and Growth Modulation Studies

Beyond its antiviral effects, the influence of CPdU on the proliferation of both healthy and cancerous cells has been examined to understand its broader biological impact.

Effects on Host Cell Proliferation in Cell Culture

An essential aspect of a potential antiviral drug is its limited effect on normal host cells. Research has shown that CPdU and its analogs generally exhibit low toxicity to uninfected host cells at concentrations that are effective against viruses. nih.govnih.gov The antiviral index of 100 for CPdU against HSV-1 highlights this selectivity. nih.gov The minimal inhibition of normal cell proliferation at therapeutic concentrations is a favorable characteristic. nih.gov This selectivity is attributed to the compound's reliance on the viral thymidine kinase for activation, an enzyme that is much more efficient at phosphorylating the analog than its cellular counterparts. nih.gov

Influence on Tumor Cell Proliferation in Preclinical Models

The mechanisms that make nucleoside analogs effective against viruses, such as the inhibition of DNA synthesis, also suggest a potential for activity against rapidly dividing cancer cells. xiahepublishing.complos.org Some pyrimidine analogs have been investigated for their anticancer potential. nih.govresearchgate.net The inhibition of thymidylate synthase, a key enzyme in the DNA synthesis pathway, is a known mechanism for some anticancer drugs. nih.gov While specific studies focusing solely on the influence of this compound on tumor cell proliferation in preclinical models are not extensively detailed in the provided search results, the general class of pyrimidine nucleoside analogs has been a source of compounds with antiproliferative activity against cancer cells. plos.org

Concentration-Dependent Biological Responses in Cellular Assays

The biological activity of this compound (CPDU) has been evaluated in cellular assays, with a particular focus on its antiviral properties. Research has quantified the concentration-dependent effects of this compound against specific viral pathogens in vitro, providing insights into its potency and selectivity.

Detailed research findings have demonstrated the efficacy of CPDU against Herpes Simplex Virus type 1 (HSV-1) and Herpes Simplex Virus type 2 (HSV-2) in primary rabbit kidney (PRK) cell cultures. In these studies, the Minimum Inhibitory Concentration (MIC) required to inhibit the cytopathic effect of the virus was determined. For HSV-1, the MIC of CPDU was established to be 0.20 µg/mL. asm.orgnih.gov The compound was found to be less active against HSV-2, with an MIC approximately ten times higher than that for HSV-1. asm.orgnih.gov

A key parameter in evaluating the potential of an antiviral agent is its therapeutic index, which compares the concentration at which the compound is toxic to host cells to the concentration at which it is effective against the virus. The antiviral index for CPDU, calculated as the ratio of the minimum toxic dose for the normal host cell to the minimum inhibitory dose for HSV-1, was determined to be approximately 100. asm.orgnih.gov This indicates that the concentration of CPDU required to inhibit HSV-1 is 100 times lower than the concentration that causes toxicity to the host cells in this in vitro model.

For comparative purposes, these studies often include reference compounds. In parallel testing, other antiviral agents such as 5-ethyl-2'-deoxyuridine, 5-iodo-2'-deoxyuridine, acyclovir, and (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) showed MICs of 0.20, 0.18, 0.04, and 0.015 µg/mL against HSV-1, respectively. asm.orgnih.gov

The following table summarizes the in vitro antiviral activity of this compound and reference compounds against Herpes Simplex Virus in primary rabbit kidney cells.

| Compound | Virus | Cell Line | MIC (µg/mL) | Antiviral Index |

| This compound (CPDU) | HSV-1 | Primary Rabbit Kidney | 0.20 | ~100 |

| This compound (CPDU) | HSV-2 | Primary Rabbit Kidney | ~2.0 | - |

| 5-ethyl-2'-deoxyuridine | HSV-1 | Primary Rabbit Kidney | 0.20 | - |

| 5-iodo-2'-deoxyuridine | HSV-1 | Primary Rabbit Kidney | 0.18 | - |

| Acyclovir | HSV-1 | Primary Rabbit Kidney | 0.04 | - |

| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | HSV-1 | Primary Rabbit Kidney | 0.015 | - |

Elucidation of the Molecular and Cellular Mechanisms of Action for 5 3 Chloropropyl 2 Deoxyuridine

Insights from Mechanistic Studies of Related 5-Haloalkyl Pyrimidine (B1678525) Nucleosides (e.g., 5-(2-chloroethyl)-2'-deoxyuridine)

The study of related compounds, such as 5-(2-chloroethyl)-2'-deoxyuridine (B1202116) (CEDU), provides a robust framework for understanding the probable molecular and cellular actions of 5-(3-Chloropropyl)-2'-deoxyuridine. The shared structural motifs suggest analogous interactions with viral and cellular machinery.

A critical determinant of the selective antiviral activity of many nucleoside analogs is their differential phosphorylation by viral versus cellular kinases. nih.gov Nucleoside analogs are prodrugs that must be converted to their active triphosphate form to exert their effects. nih.gov This multi-step phosphorylation process is often initiated by a virus-encoded thymidine (B127349) kinase (TK).

For instance, 5-(2-chloroethyl)-2'-deoxyuridine (CEDU) is preferentially phosphorylated in cells infected with herpes simplex virus type 1 (HSV-1). nih.gov This selectivity arises because the viral TK is more efficient at phosphorylating CEDU than the host cell's cytosolic thymidine kinase or other cellular nucleoside kinases. nih.govnih.gov This initial phosphorylation to the monophosphate derivative is the rate-limiting step and is crucial for the compound's antiviral potency. nih.govrsc.org Once the monophosphate is formed, cellular kinases further phosphorylate it to the diphosphate (B83284) and ultimately the active triphosphate form. nih.gov This preferential activation in virus-infected cells leads to a higher concentration of the active drug where it is needed, minimizing toxicity to uninfected host cells. nih.gov

Table 1: Kinase Specificity in the Activation of 5-Substituted Pyrimidine Nucleosides

| Kinase Type | Role in Phosphorylation | Selectivity for Analogs like CEDU | Consequence |

| Viral Thymidine Kinase (e.g., HSV-1 TK) | Catalyzes the initial phosphorylation to the monophosphate form. | High | Preferential activation in infected cells, leading to selective antiviral activity. nih.gov |

| Cellular Thymidine Kinase (and other cellular kinases) | Can also phosphorylate the nucleoside analog, but often with lower efficiency. | Low | Minimal activation in uninfected cells, contributing to a favorable therapeutic index. nih.gov |

The triphosphate form of 5-haloalkyl pyrimidine nucleosides is a potent inhibitor of DNA synthesis. It achieves this by competing with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of DNA polymerases. nih.gov

Studies with CEDU 5'-triphosphate have demonstrated that it acts as a competitive inhibitor of HSV-1 DNA polymerase. nih.gov While it also shows some inhibitory activity against cellular DNA polymerase alpha, its affinity for the viral enzyme is significantly higher. nih.gov This differential inhibition further contributes to the selective antiviral effect. In the absence of the natural substrate dTTP, the triphosphate analog can also serve as an alternative substrate for both viral and cellular DNA polymerases, leading to its incorporation into newly synthesized DNA. nih.gov

The primary impact of 5-haloalkyl pyrimidine nucleosides on nucleic acid synthesis is the direct inhibition of DNA replication. By competitively inhibiting viral DNA polymerase, these compounds effectively halt the elongation of the viral DNA chain. nih.gov This leads to a concentration-dependent reduction in the synthesis of viral DNA, which in turn correlates with a decrease in the formation of new viral particles. nih.gov

Furthermore, the incorporation of these analogs into the DNA template can have profound consequences. The presence of a modified base can alter the DNA structure and may affect subsequent rounds of replication or transcription. nih.govrsc.org For example, studies with other 5-substituted pyrimidines have shown that modifications at this position can influence the efficiency of transcription by RNA polymerase. nih.govrsc.org

As mentioned, the triphosphate derivatives of compounds like CEDU can be utilized as substrates by DNA polymerases, leading to their incorporation into both viral and cellular DNA. nih.gov The extent of this incorporation can remain relatively constant over a range of concentrations that are effective in inhibiting viral replication. nih.gov The incorporation of these modified nucleosides into the genomic material can introduce mutations and lead to chain termination, further contributing to the antiviral effect and potential cytotoxicity. The presence of a halogenated alkyl side chain can also lead to the formation of DNA adducts and cross-links, causing significant DNA damage and triggering cell cycle arrest or apoptosis.

Modulation of Deoxyribonucleoside Triphosphate (dNTP) Pool Homeostasis

The balance of the four deoxyribonucleoside triphosphates (dATP, dGTP, dCTP, and dTTP) is crucial for the fidelity and efficiency of DNA replication and repair. researchgate.netchinagene.cn Perturbations in these dNTP pools can lead to increased mutation rates and genomic instability. mdpi.com Nucleoside analogs can disrupt this delicate balance through various mechanisms.

The inhibition of enzymes involved in nucleotide metabolism is a key mechanism. For example, the active metabolite of floxuridine, another pyrimidine analog, inhibits thymidylate synthase. wikipedia.orgpatsnap.com This enzyme is responsible for the de novo synthesis of dTMP, a precursor for dTTP. Inhibition of thymidylate synthase leads to a depletion of the dTTP pool, which not only stalls DNA synthesis but can also lead to an imbalance in the relative concentrations of the other dNTPs. patsnap.com While direct evidence for this compound is pending, it is plausible that its metabolites could similarly interfere with enzymes of the nucleotide synthesis pathway, thereby modulating dNTP pool homeostasis.

Interference with De Novo Pyrimidine Biosynthetic Pathways

The de novo pyrimidine biosynthetic pathway is a multi-step process that synthesizes pyrimidine nucleotides from simpler precursor molecules. nih.govplos.orgmdpi.com This pathway is essential for providing the necessary building blocks for nucleic acid synthesis. Some antiviral and anticancer agents are known to target enzymes within this pathway. nih.gov

Inhibition of this pathway can lead to a depletion of the pyrimidine nucleotide pools, which are essential for viral replication. nih.gov For instance, inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in this pathway, have demonstrated broad-spectrum antiviral activity. nih.gov By limiting the available pyrimidines, the replication of both RNA and DNA viruses can be effectively suppressed. While the direct interaction of this compound with this pathway has not been explicitly detailed, it represents a potential mechanism of action, especially in concert with its other effects on nucleic acid metabolism. The depletion of endogenous pyrimidine pools could potentially enhance the activity of the analog by reducing the competition from natural nucleosides.

Comparative Biochemical and Pharmacological Profiling of Nucleoside Analogs

Structure-Activity Relationship (SAR) Studies within the 5-Substituted Pyrimidine (B1678525) Nucleoside Class

The antiviral potency and selectivity of 5-substituted 2'-deoxyuridines are profoundly influenced by the nature of the substituent at the 5-position of the pyrimidine ring. researchgate.net Research has shown that modifications at this position can significantly impact the interaction of these nucleosides with viral and cellular enzymes, thereby dictating their biological activity.

For instance, the introduction of a haloalkyl group, such as a 3-chloropropyl chain, is a key structural feature. Studies on a series of 5-(haloalkyl)-2'-deoxyuridines have demonstrated that these compounds possess significant and selective antiviral activity against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). nih.gov The length and composition of the alkyl chain, as well as the nature of the halogen, are critical determinants of this activity. For example, 5-(2-Chloroethyl)-2'-deoxyuridine (B1202116) (CEDU) has been shown to be a potent inhibitor of HSV-1. nih.gov

The antiviral activity of these compounds is often dependent on their phosphorylation by virus-encoded thymidine (B127349) kinase (TK). nih.gov The structure of the 5-substituent plays a crucial role in this initial phosphorylation step. Analogs with substituents that are in conjugation with the pyrimidine ring, such as (E)-5-propenyl-2'-deoxyuridine, have been found to be more potent antiviral agents than their non-conjugated or alkyl-substituted counterparts. asm.org This suggests that the electronic properties and conformation of the 5-substituent are vital for optimal interaction with the viral TK.

Furthermore, the steric bulk of the substituent is another important factor. While a certain degree of bulk is tolerated and can even enhance activity, excessively large groups may hinder the binding of the nucleoside to the active site of the viral enzymes. The substitution of a cyano group for a halogen at the 5-position, for instance, leads to a significant decrease in in vitro antiviral activity, although it does not abolish it entirely. datapdf.com This highlights the delicate balance between steric and electronic factors in determining the antiviral potency of these analogs.

Comparative Antiviral Selectivity and Index Analysis

A crucial aspect of any potential antiviral agent is its selectivity, which is the ability to inhibit viral replication at concentrations that are not toxic to the host cell. The selectivity index (SI) is a quantitative measure of this, typically calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).

For 5-(3-Chloropropyl)-2'-deoxyuridine (CPDU), studies have shown it to be a selective inhibitor of herpes simplex virus (HSV) replication. nih.gov In one study, CPDU exhibited a minimum inhibitory concentration (MIC) for HSV-1 in primary rabbit kidney (PRK) cell cultures of 0.20 µg/mL. nih.gov The antiviral index for CPDU was determined to be approximately 100, indicating a favorable therapeutic window. nih.gov

In comparison, other 5-substituted pyrimidine nucleosides show varying degrees of selectivity. For instance, 5-(2-Chloroethyl)-2'-deoxyuridine (CEDU) demonstrated an even higher selectivity index of about 2,000 in the same study. nih.gov This suggests that even subtle changes in the length of the haloalkyl chain can have a profound impact on selectivity. The corresponding 2'-deoxycytidine (B1670253) analog, 5-(2-chloroethyl)-2'-deoxycytidine (B12907806) (CEDC), also displayed a high selectivity index of ≥400. nih.gov

The selectivity of these compounds is largely attributed to their preferential phosphorylation by viral thymidine kinase (TK) over cellular TK. nih.gov This initial phosphorylation step is critical for their activation to the triphosphate form, which can then inhibit viral DNA polymerase. The differential affinity of the viral and cellular kinases for these analogs is a key determinant of their selective antiviral action.

Differential Activity Profiles against Various Viral Strains and Cell Lines

The antiviral activity of this compound and its analogs can vary significantly depending on the specific viral strain and the cell line used for testing.

This compound has demonstrated notable activity against herpes simplex virus type 1 (HSV-1). nih.govnih.gov However, its activity against herpes simplex virus type 2 (HSV-2) is reported to be about 10-fold lower. nih.gov This differential activity is a common feature among many 5-substituted pyrimidine nucleosides and is often related to differences in the substrate specificity of the thymidine kinases encoded by HSV-1 and HSV-2.

The choice of cell line for in vitro testing can also influence the observed antiviral activity. Primary rabbit kidney (PRK) cells have been frequently used to evaluate the anti-HSV activity of these compounds. nih.govnih.gov Other cell lines, such as Vero cells, are also commonly employed in virological studies. who.int The metabolic characteristics of different cell lines can affect the activation and cytotoxicity of nucleoside analogs, leading to variations in the measured antiviral potency and selectivity. For example, the production of avian influenza virus has been compared across BHK21, Vero, and MDCK-SFS cell lines, with MDCK-SFS cells yielding the highest infectious virus titres for several strains. nih.gov

Furthermore, some 5-substituted 2'-deoxyuridines have been evaluated against other viruses, including varicella-zoster virus (VZV). nih.gov For instance, 5-(3-bromoisoxazol-5-yl)-2'-deoxyuridine showed selective activity against HSV-1 and VZV but was inactive against HSV-2 and cytomegalovirus. nih.gov This highlights the specific nature of the antiviral spectrum for each analog.

Comparative Analysis with Established Antiviral Nucleosides

To contextualize the antiviral profile of this compound, it is essential to compare it with established antiviral nucleosides such as Brivudine, Acyclovir, and Idoxuridine.

Brivudine ((E)-5-(2-bromovinyl)-2'-deoxyuridine) is a highly potent and selective inhibitor of HSV-1 and VZV. nih.gov In comparative studies, Brivudine often serves as a reference compound. For example, in one study, the MIC of Brivudine against HSV-1 was 0.015 µg/mL, which is significantly lower than that of this compound (0.20 µg/mL). nih.gov Brivudine's high potency is attributed to its efficient phosphorylation by viral thymidine kinase.

Acyclovir (9-[(2-hydroxyethoxy)methyl]guanine) is a widely used antiviral drug that is also activated by viral TK. Its MIC against HSV-1 was reported as 0.04 µg/mL in the same comparative study. nih.gov While Acyclovir is highly effective, some 5-substituted pyrimidine nucleosides, such as 5-(2-chloroethyl)-2'-deoxyuridine (CEDU), have shown greater efficacy in certain in vivo models of HSV-1 infection. nih.gov

Idoxuridine (5-iodo-2'-deoxyuridine) is one of the earlier 5-substituted pyrimidine nucleosides to be used as an antiviral agent. Its MIC for HSV-1 was 0.18 µg/mL, which is comparable to that of this compound. nih.gov However, Idoxuridine is known to be more toxic and less selective than many of the newer analogs. nih.gov

The following table provides a comparative overview of the in vitro anti-HSV-1 activity of this compound and these established antiviral agents in primary rabbit kidney (PRK) cells. nih.gov

| Compound | MIC for HSV-1 (µg/mL) |

| This compound | 0.20 |

| Brivudine | 0.015 |

| Acyclovir | 0.04 |

| Idoxuridine | 0.18 |

| 5-(2-Chloroethyl)-2'-deoxyuridine (CEDU) | 0.15 |

| 5-Ethyl-2'-deoxyuridine | 0.20 |

Data from a comparative study in primary rabbit kidney (PRK) cell cultures. nih.gov

This comparative analysis underscores that while this compound demonstrates significant and selective anti-HSV-1 activity, its potency is generally lower than that of Brivudine and Acyclovir but comparable to Idoxuridine. The subtle structural differences among the 5-substituted pyrimidine nucleosides lead to a wide spectrum of antiviral potencies and selectivities.

Investigation of Genotoxic and Anti Genotoxic Interactions in Preclinical Research

DNA Interaction and Incorporation Studies

Role as a Thymidine (B127349) Analog in DNA Replication

5-(3-Chloropropyl)-2'-deoxyuridine is structurally similar to thymidine, a natural building block of DNA. This resemblance allows it to act as a thymidine analog, meaning it can be recognized and utilized by cellular machinery involved in DNA synthesis. abcam.commdpi.com During the S-phase of the cell cycle, when DNA is replicated, CPDU can be incorporated into the newly synthesized DNA strands in place of thymidine. abcam.commdpi.com This incorporation is a key aspect of its biological activity. The presence of the chloropropyl group at the 5-position of the uridine (B1682114) base, however, alters the chemical properties of the molecule compared to the natural nucleoside, 2'-deoxyuridine (B118206). smolecule.com This modification is crucial to its function and interaction with biological systems. smolecule.com

The process begins with the cellular uptake of CPDU, which is thought to utilize transporters similar to those for natural nucleosides. smolecule.com Once inside the cell, it can be phosphorylated by enzymes like deoxythymidine kinase to its monophosphate, diphosphate (B83284), and ultimately triphosphate forms. nih.gov The triphosphate form of the analog can then be used by DNA polymerases as a substrate during DNA replication. nih.gov

Utility in Monitoring DNA Synthesis and Cell Cycle Progression in Research Applications

The ability of thymidine analogs to be incorporated into replicating DNA has made them invaluable tools for researchers studying DNA synthesis and cell cycle progression. mdpi.comjenabioscience.comnih.gov By labeling these analogs, scientists can track which cells in a population are actively dividing. mdpi.com Techniques like immunofluorescent imaging can then be used to identify the sites of DNA replication. mpbio.com

While other halogenated deoxyuridine derivatives like 5-bromo-2'-deoxyuridine (B1667946) (BrdU), 5-chloro-2'-deoxyuridine (B16210) (CldU), and 5-iodo-2'-deoxyuridine (IdU) are commonly used for this purpose, the principle remains the same. mdpi.comnih.gov These analogs are incorporated into the DNA of proliferating cells and can be detected using specific antibodies. mdpi.com More recent advancements have introduced analogs like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), which can be detected using a "click chemistry" reaction, offering a more rapid and less harsh detection method. mdpi.comabcam.comwikipedia.org The study of compounds like CPDU contributes to the broader understanding of how such analogs can be utilized to monitor fundamental cellular processes.

Mutagenicity and Antimutagenicity Assessments in In Vitro Systems

Evaluation in Bacterial Mutagenesis Assays

Bacterial mutagenesis assays are a common first step in assessing the genotoxic potential of a chemical compound. nih.govre-place.be The most well-known of these is the Ames test, which utilizes specific strains of Salmonella typhimurium that are engineered to be dependent on an external supply of the amino acid histidine for growth. re-place.becsic.es A substance is considered mutagenic if it causes the bacteria to revert to a state where they can produce their own histidine and thus form colonies on a histidine-free medium. re-place.be

In such assays, this compound (CPDU) was found to be non-mutagenic in Salmonella typhimurium. nih.gov This indicates that under the conditions of this particular test system, CPDU does not induce the specific types of gene mutations that would lead to a reversion to histidine independence in these bacterial strains.

Assessment in Mammalian Cell Mutagenesis Models (e.g., V79 Chinese hamster cells)

To further investigate potential mutagenicity in a system more relevant to human health, researchers employ mammalian cell mutagenesis models. nih.gov One such model uses V79 Chinese hamster cells. nih.gov In these assays, the mutagenic potential of a substance is often evaluated by its ability to induce mutations in specific genes, such as the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene. mdpi.com

Studies conducted with V79 Chinese hamster cells have shown that this compound (CPDU) is non-mutagenic in this system. nih.gov This finding, consistent with the results from bacterial assays, suggests that CPDU does not induce gene mutations in these mammalian cells under the tested conditions.

Influence on Unscheduled DNA Synthesis and DNA Repair Mechanisms

Unscheduled DNA synthesis (UDS) is a process of DNA synthesis that occurs outside of the normal S-phase of the cell cycle. nih.gov It is a key component of DNA repair, specifically nucleotide excision repair (NER), where a damaged segment of DNA is removed and replaced. nih.govkhanacademy.org An increase in UDS is often an indicator of DNA damage that is being actively repaired. nih.gov

Investigations into the effect of this compound (CPDU) on DNA repair mechanisms have shown that it does not induce unscheduled DNA synthesis in primary rat hepatocytes. nih.gov This suggests that CPDU does not cause the type of DNA damage that would trigger the NER pathway in these cells. nih.gov Interestingly, some related 2'-deoxyuridine compounds have demonstrated antimutagenic effects, meaning they can prevent the mutagenicity induced by other known mutagens. For instance, in V79 cells, compounds like (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), 5-ethyl-2'-deoxyuridine (EDU), 2'-deoxyuridine (DU), and 2'-deoxythymidine (DT) were found to inhibit the mutagenicity caused by 5-(2-chloroethyl)-2'-deoxyuridine (B1202116) (CEDU). nih.gov Furthermore, in primary rat hepatocytes, 5-iodo-2'-deoxyuridine (IDU) and EDU were able to inhibit the induction of UDS caused by known DNA damaging agents. nih.gov

Advanced Research Methodologies and Future Directions in Nucleoside Analog Research

Computational Chemistry and Molecular Docking Studies for Target Elucidation

Computational chemistry provides powerful tools for predicting the interactions between a ligand, such as 5-(3-Chloropropyl)-2'-deoxyuridine, and its biological target. Molecular docking, a key computational technique, simulates the binding of a small molecule to the active site of a receptor, predicting its preferred orientation and binding affinity. jbcpm.com These in silico methods are crucial for elucidating potential biological targets and understanding the structural basis of a drug's activity, thereby guiding the rational design of more potent and selective analogs. jbcpm.com

For nucleoside analogs like this compound, docking studies would primarily focus on enzymes involved in nucleoside metabolism, such as viral and human thymidine (B127349) kinases and DNA polymerases. For instance, comprehensive theoretical conformational analyses using methods like MP2 and B3LYP have been performed on the related compound 5-iodo-2'-deoxyuridine to understand its structural differences from the natural nucleoside, 2'-deoxythymidine. researchgate.net Such studies analyze parameters like conformation, atomic charges, and pairing potential with DNA bases. researchgate.net While specific molecular docking studies for this compound are not detailed in the available literature, the methodology remains a cornerstone for hypothesizing its mechanism of action, likely involving selective phosphorylation by a viral kinase.

Applications of Structural Biology Techniques (e.g., X-ray Crystallography, NMR Spectroscopy) in Understanding Drug-Target Interactions

Structural biology techniques are indispensable for visualizing the three-dimensional structures of molecules and their complexes at atomic resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a versatile technique used to determine the structure of molecules in solution and to study their dynamics and interactions. rsc.org Techniques like 1H and 13C NMR are routinely used to confirm the identity and purity of synthesized compounds like this compound. rsc.org More advanced, multi-dimensional NMR experiments can reveal through-bond and through-space correlations, providing a complete structural assignment. rsc.org

Furthermore, NMR is exceptionally powerful for studying drug-target interactions. For example, a detailed NMR study of the closely related 5-(3-aminopropyl)-2'-deoxyuridine incorporated into a DNA duplex revealed that its side chain is anchored in the major groove, providing a mechanism for how it might facilitate DNA cross-linking. nih.gov In another application, the analog 5-fluoro-2'-deoxyuridine (B1346552) has been used as a sensitive ¹⁹F NMR reporter to distinguish between different non-canonical DNA structures like G-quadruplexes and i-motifs. nih.gov These examples highlight the potential of NMR to probe the structural fate of this compound upon interaction with its biological targets.

Strategies for Rational Design and Synthesis of Novel Nucleoside Analogs

The rational design of nucleoside analogs like this compound is rooted in modifying the structure of natural nucleosides to achieve selective therapeutic effects. The primary strategy involves altering the pyrimidine (B1678525) base to interfere with viral-specific enzymes while minimizing effects on host cell machinery.

The synthesis of 5-(haloalkyl)-2'-deoxyuridines, including the 5-(3-chloropropyl) derivative, has been described as a key development in creating potent antiviral agents. nih.gov The general synthetic approach often begins with 2'-deoxyuridine (B118206). smolecule.com The 5-position of the uracil (B121893) ring is then functionalized to introduce the desired alkyl or haloalkyl side chain. smolecule.comnih.gov For instance, the synthesis of 5-acetyl-2'-deoxyuridine has been achieved by condensing a protected chloro sugar with 5-acetyluracil. nih.gov Similar strategies are employed for a wide range of 5-substituted analogs, demonstrating the chemical tractability of this position for creating diverse chemical entities. nih.govresearchgate.net The introduction of the 3-chloropropyl group specifically creates a molecule with significant and selective antiviral activity. nih.gov

Development and Refinement of In Vitro and In Vivo Research Models for Efficacy and Mechanism Studies

The evaluation of this compound relies on a tiered system of in vitro and in vivo models to assess its antiviral efficacy and mechanism of action.

In Vitro Models: Initial screening is performed in cell cultures. This compound (CPDU) was evaluated for its activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) in primary rabbit kidney (PRK) cell cultures. nih.gov In these assays, the compound demonstrated a Minimum Inhibitory Concentration (MIC) for HSV-1 of 0.20 µg/mL. nih.gov Its activity against HSV-2 was approximately 10-fold lower. nih.gov The selectivity of the compound is quantified by its antiviral index, which is the ratio of the minimum toxic dose for the host cell to the MIC for the virus. For CPDU, this index was determined to be 100, indicating a favorable window of selective antiviral activity. nih.gov Studies with related compounds suggest that this activity is dependent on the presence of viral deoxythymidine kinase (TK), as efficacy is greatly reduced in TK-deficient cells. nih.gov

| Compound | MIC for HSV-1 (µg/mL) | Antiviral Index (vs. HSV-1) |

| This compound (CPDU) | 0.20 | 100 |

| 5-(2-Chloroethyl)-2'-deoxyuridine (B1202116) (CEDU) | 0.15 | ~2,000 |

| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | 0.015 | >2,000 |

| Acyclovir | 0.04 | >2,000 |

| Data derived from in vitro studies in primary rabbit kidney cell cultures. nih.gov |

Radiometric and Isotopic Labeling Techniques in Mechanistic Investigations

Radiometric and isotopic labeling are powerful techniques for tracing the metabolic fate and mechanism of action of drug candidates. By replacing an atom in the molecule (e.g., ¹²C with ¹⁴C or ¹H with ³H), researchers can follow the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This approach allows for the quantification of the drug and its metabolites in various tissues and fluids.

In the context of nucleoside analogs, labeling can definitively determine the extent of incorporation into viral versus host DNA, providing direct evidence for the mechanism of action. Techniques such as DNase I footprinting can utilize radiolabeled probes to study the binding of molecules to specific DNA sequences. ucl.ac.uk While specific studies employing radiolabeled this compound were not identified in the search results, this methodology is fundamental to nucleoside analog research. High-performance liquid chromatography (HPLC) is often used in conjunction with these methods to separate and quantify the parent drug and its metabolites from biological samples. nih.gov

Integration with Bioorthogonal Chemistry (e.g., Click Chemistry) for Advanced Biological Probing

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. rsc.orgescholarship.org These reactions provide a powerful toolkit for labeling and probing biomolecules in their native environments. rsc.org

The 3-chloropropyl group on this compound serves as a chemical handle that can be modified for bioorthogonal applications. The terminal chlorine atom is susceptible to nucleophilic substitution, for instance, by sodium azide (B81097) to convert the chloropropyl group into an azidopropyl group. This azide-functionalized nucleoside can then be incorporated into DNA through cellular metabolism. The azide group is a key player in one of the most popular "click chemistry" reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or its copper-free variant, strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov By subsequently introducing a probe molecule (e.g., a fluorophore or affinity tag) attached to an alkyne, researchers can specifically label and visualize the DNA that has incorporated the modified nucleoside.

This strategy has been successfully demonstrated with related nucleoside analogs. For example, 5-vinyl-2'-deoxyuridine (B1214878) (VdU), after being incorporated into cancer cell DNA, can be "clicked" with a tetrazine-conjugated molecule via an inverse-electron-demand Diels-Alder (IEDDA) reaction. nih.gov This specific, DNA-templated click reaction leads to the formation of a toxic product, inducing DNA damage and apoptosis selectively in the target cells. nih.gov This highlights the potential of using this compound not just as an antiviral but as a progenitor for advanced, targeted therapies and diagnostic tools through the lens of bioorthogonal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.